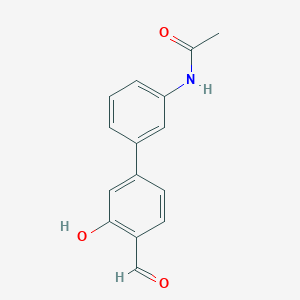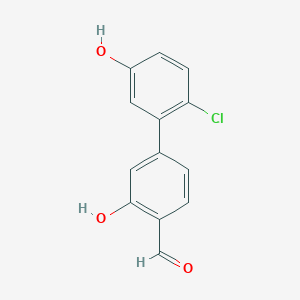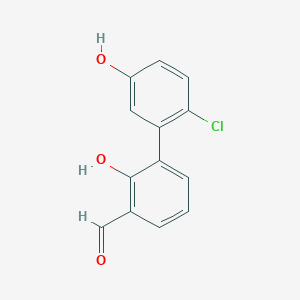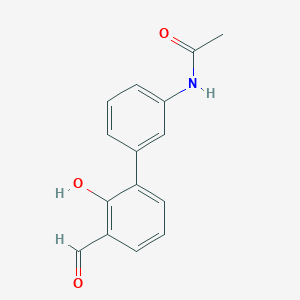
5-(3-Acetylaminophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylaminophenyl)-2-formylphenol, 95% (5-APF-95) is a phenolic compound widely used in the scientific community for a variety of applications. It is a derivative of phenol, which is a common organic compound found in many natural products. 5-APF-95 is used in the synthesis of other compounds, as well as for the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylaminophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It is also used as a reagent in the synthesis of other compounds, such as dyes and pharmaceuticals. Additionally, 5-(3-Acetylaminophenyl)-2-formylphenol, 95% has been used as a biomarker to measure the levels of other compounds in biological systems.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylaminophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as a substrate for enzymes involved in the metabolism of other compounds, such as drugs and other organic molecules. Additionally, 5-(3-Acetylaminophenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as those involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to have an effect on the activity of certain enzymes, such as those involved in drug metabolism. Additionally, 5-(3-Acetylaminophenyl)-2-formylphenol, 95% has been shown to have an effect on the metabolism of other compounds, such as drugs and other organic molecules.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Acetylaminophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize and purify. Additionally, it is a relatively stable compound, so it can be stored and used for extended periods of time. However, 5-(3-Acetylaminophenyl)-2-formylphenol, 95% is a relatively toxic compound, so it should be handled with care and appropriate safety measures.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-Acetylaminophenyl)-2-formylphenol, 95%. One potential direction is the development of new drugs and other compounds based on its structure. Additionally, further research into its biochemical and physiological effects could lead to new applications. Additionally, further research into its mechanism of action could lead to a better understanding of its effects on other compounds. Finally, further research into its synthesis could lead to more efficient methods of production.
Synthesemethoden
5-(3-Acetylaminophenyl)-2-formylphenol, 95% can be synthesized by a variety of methods, including the reaction of 3-acetylaminophenol with formaldehyde in an alkaline medium. This reaction is followed by a series of purification steps, including extraction, distillation, and crystallization. The final product is a white, crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
N-[3-(4-formyl-3-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(7-14)12-5-6-13(9-17)15(19)8-12/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWXALUNXPYHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685221 |
Source


|
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-2-formylphenol | |
CAS RN |
1262003-88-2 |
Source


|
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)


